5-Chloro-2-(pyridin-2-yl)indoline
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Overview
Description
5-Chloro-2-(pyridin-2-yl)indoline: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline ring substituted with a chlorine atom at the 5-position and a pyridin-2-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-2-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The specific conditions for the synthesis of this compound may involve the use of methanesulfonic acid as a catalyst and methanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form, such as indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoline compounds .
Scientific Research Applications
Chemistry: 5-Chloro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel indole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a valuable compound for drug discovery .
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections. Its unique structure allows it to bind to specific receptors and enzymes, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- 5-Chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one
- 5-Chloro-2-(pyridin-2-yl)indoline-2,3-dione
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H11ClN2 |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
5-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-10-4-5-11-9(7-10)8-13(16-11)12-3-1-2-6-15-12/h1-7,13,16H,8H2 |
InChI Key |
RZNAANCLCUHULT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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